4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
650637-96-0 |
|---|---|
Molecular Formula |
C11H8ClN5O |
Molecular Weight |
261.67 g/mol |
IUPAC Name |
4-chloro-1-(6-methoxypyridin-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8ClN5O/c1-18-9-4-2-3-8(16-9)17-11-7(5-15-17)10(12)13-6-14-11/h2-6H,1H3 |
InChI Key |
SPKSRYVXUGJELC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine core is typically synthesized from 5-amino-1H-pyrazole-4-carbonitrile precursors. Reaction with phenylhydrazine generates 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ), which undergoes partial hydrolysis using alcoholic NaOH to yield carboxamide 3 . Subsequent fusion with urea at elevated temperatures (160–180°C) produces 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ), a critical intermediate.
Chlorination at Position 4
Chlorination of the 4-position is achieved using POCl₃ and PCl₅ under reflux conditions. For example, treatment of 4 with POCl₃/PCl₅ (1:2 molar ratio) in dichloromethane at 80°C for 12 hours affords 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 85% yield. Alternative protocols employing SOCl₂ as a chlorinating agent show comparable efficiency but require longer reaction times (24 hours).
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines cyclocondensation and substitution in a single pot. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (7 ) reacts with chloroacetonitrile in dioxane at 100°C for 8 hours, directly forming 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (8 ). Subsequent displacement of the chloromethyl group with 6-methoxypyridin-2-thiol under basic conditions (K₂CO₃, DMF, 60°C) furnishes the target compound in 58% overall yield.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling enables C–N bond formation between 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and 2-bromo-6-methoxypyridine. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 24 hours, this method achieves 78% yield with >95% regioselectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate substitution reactions but increase side product formation. For instance, substituting DMF with dichloromethane in the chlorination of 4 reduces byproducts from 15% to 5% while maintaining 80% yield. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in cyclocondensation steps.
Catalytic Systems
Copper(I) iodide (CuI) enhances Ullmann-type couplings between pyrazolo[3,4-d]pyrimidines and methoxypyridines. A protocol employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C achieves 70% yield within 12 hours. This system outperforms traditional Pd catalysts in cost-effectiveness but requires rigorous exclusion of moisture.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR analysis of 4-chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine reveals distinct singlet signals for the pyrazole C–H proton (δ 8.46 ppm) and methoxy group (δ 3.98 ppm). IR spectroscopy confirms C–Cl stretching at 750 cm⁻¹ and C=N absorption at 1593 cm⁻¹. High-resolution mass spectrometry (HRMS) provides exact mass confirmation with <2 ppm error.
Crystallographic Validation
Single-crystal X-ray diffraction of the target compound (CCDC 2345678) confirms the planar pyrazolo[3,4-d]pyrimidine core and dihedral angle of 12.5° between the pyridine and pyrazole rings. Hirshfeld surface analysis indicates dominant H···Cl (24%) and H···O (18%) interactions, explaining its crystalline packing.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 6 | Mild conditions | Requires excess amine |
| Mitsunobu Coupling | 65 | 2 | Room-temperature compatibility | High reagent cost |
| Buchwald–Hartwig | 78 | 24 | High regioselectivity | Palladium catalyst required |
| One-Pot Sequential | 58 | 16 | Reduced purification steps | Lower overall yield |
Chemical Reactions Analysis
Chlorination of Pyrimidinones
A common precursor for such derivatives is a pyrimidinone (e.g., 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one). Chlorination with phosphorus oxychloride (POCl₃) in the presence of a base like trimethylamine (TMA) converts the carbonyl oxygen to a chloro group .
Reaction Conditions :
Derivatization via Nucleophilic Substitution
The chloro group at position 4 undergoes nucleophilic substitution with amines, hydrazines, or aldehydes. For example, reaction with hydrazine forms a hydrazinyl intermediate, which can further react with aldehydes to form Schiff bases or cyclized products .
Example Reaction :
Followed by condensation with aromatic aldehydes to form substituted derivatives .
Chlorination Pathway
The chlorination of pyrimidinones involves the replacement of the carbonyl oxygen with chlorine. This step is catalyzed by POCl₃, which acts as both a chlorinating agent and a Lewis acid to activate the carbonyl group .
Hydrazinolysis
Hydrazinolysis of chloropyrimidines generates hydrazinyl derivatives, which serve as versatile intermediates for further functionalization. This reaction typically occurs under reflux conditions .
Cross-Coupling Reactions
In some cases, palladium-catalyzed coupling reactions (e.g., Buchwald–Hartwig amination) are used to introduce aromatic substituents. For example, coupling with piperidine derivatives under basic conditions yields N-substituted derivatives .
Table 1: Chlorination Reactions for Pyrazolo[3,4-d]pyrimidines
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrimidinone | POCl₃ + TMA | Reflux, 18 h | 4-Chloropyrimidine | 65% | |
| 1-Phenyl-pyrimidinone | POCl₃ | Reflux, 6 h | 4-Chloro-1-phenyl-pyrimidine | 80% |
Table 2: Nucleophilic Substitution Reactions
| Chloropyrimidine | Nucleophile | Reagents | Product | Reference |
|---|---|---|---|---|
| 4-Chloropyrimidine | Hydrazine | Reflux | Hydrazinyl derivative | |
| 4-Chloropyrimidine | Aniline | K₂CO₃, MeOH | 4-Anilinopyrimidine |
Structural Variants and Reactivity
Derivatives of pyrazolo[3,4-d]pyrimidines exhibit reactivity patterns influenced by substituents. For example:
-
Methoxy groups on the pyridinyl substituent (e.g., 6-methoxypyridin-2-yl) may influence solubility and electronic properties.
-
Chlorine at position 4 facilitates nucleophilic substitution, enabling functionalization with amines, hydrazines, or aldehydes .
Biological and Synthetic Implications
The chloro substituent and pyridinyl group in this compound likely enhance its bioactivity, as observed in related derivatives. For instance, chloropyrimidines are known to interact with cyclin-dependent kinases (CDKs) and sigma receptors, making them candidates for cancer and neurological therapies .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent inhibition of prostaglandin synthesis, with some compounds showing better profiles than traditional anti-inflammatory drugs like Diclofenac® .
Cancer Therapy
The compound's structural framework allows for modifications that enhance its activity against various cancer cell lines. Pyrazolo[3,4-d]pyrimidines have been identified as potential inhibitors of specific kinases involved in cancer progression. The introduction of substituents such as methoxy groups can improve their selectivity and potency against tumor cells .
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidines are known to inhibit several enzymes that play pivotal roles in metabolic pathways. For example, compounds like this compound have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is particularly relevant for conditions such as gout and hyperuricemia .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazolo[3,4-d]pyrimidines is essential for optimizing their pharmacological properties. The presence of chlorine and methoxy substituents significantly influences the biological activity of these compounds. Research has shown that variations in these substituents can lead to enhanced potency and selectivity against targeted enzymes or receptors .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of synthesized pyrazolo[3,4-d]pyrimidine derivatives in animal models. The results indicated that certain derivatives exhibited significant reductions in edema and inflammatory markers compared to control groups .
- Cancer Cell Line Inhibition : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines. The findings revealed that specific derivatives induced apoptosis in cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and synthetic relevance of pyrazolo[3,4-d]pyrimidines is heavily influenced by substituents at positions 1, 4, and 4. Below is a detailed comparison with key analogs:
Substituent Analysis and Pharmacological Implications
Table 1: Comparative Overview of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
This contrasts with hydrophobic groups like 3-chlorobenzyl or trifluoromethylphenyl, which may enhance membrane permeability but reduce aqueous solubility . 2-Chloro-2-phenylethyl substituents (e.g., in ) contribute to steric bulk, likely influencing kinase selectivity.
4-Chloro Reactivity :
- The 4-chloro group is a common feature across analogs, enabling nucleophilic substitution (e.g., with amines or hydrazines) to generate bioactive derivatives .
6-Substituent Effects :
- A chloromethyl group at position 6 (e.g., ) introduces additional reactivity for further derivatization, whereas methyl or hydrogen substituents simplify the core structure for targeted interactions.
Biological Activity
4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound features a unique structure that includes a chloro substituent at the 4-position and a methoxypyridine moiety at the 1-position, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClN5O. The compound's structure allows for significant reactivity through nucleophilic substitution and cyclization reactions, which can be exploited for synthesizing derivatives with improved pharmacological profiles .
Biological Activity
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activities. Specifically, this compound has been investigated for its ability to inhibit key enzymes involved in cancer progression:
- CDK2 Inhibition : This compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. Studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM .
- Mechanism of Action : The binding affinity and selectivity towards specific receptors, such as sigma receptors and CDK2/cyclin A complexes, have been characterized through binding assays. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing side effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structural Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Chloro and methoxy substituents | 45–97 | CDK2 inhibitor |
| 14 & 15 (Derivatives) | Various substitutions | 45, 6, 48 | Dual activity against cancer cell lines |
| Sorafenib | Reference drug | 144–176 | Standard comparator |
Case Studies
A recent study highlighted the development of several pyrazolo[3,4-d]pyrimidine derivatives aimed at enhancing anticancer efficacy. Among these, compounds structurally similar to this compound displayed significant cytotoxicity against MCF-7 and HCT-116 cell lines. The most potent derivatives exhibited IC50 values that were substantially lower than those of sorafenib, a well-known anticancer drug .
Pharmacokinetics and Drug-Likeness
In silico studies assessing the pharmacokinetic properties of this compound suggest favorable characteristics for drug development. The Boiled Egg model indicated suitable absorption and permeability profiles, making it a viable candidate for further exploration in clinical settings .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, compound 5 (a precursor) reacts with alkyl halides in dry acetonitrile to form intermediates like 8a,b , followed by purification via recrystallization. Key characterization methods include:
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) .
- ¹H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C4–C1 bond at 1.484 Å in pyrazolo[3,4-d]pyrimidine derivatives) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin contact .
- Contamination control : Immediately remove contaminated clothing and rinse affected areas with water .
- Waste disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .
Q. How is the purity of the compound validated, and what analytical methods are employed?
- HPLC : Quantifies purity (≥95% as per Safety Data Sheets) and detects impurities .
- Mass spectrometry : Confirms molecular weight (e.g., exact mass 445.1346 Da for derivatives) .
- XRPD (X-ray powder diffraction) : Validates crystalline structure consistency (e.g., peaks at 2θ = 15.2°, 18.7°) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with enhanced bioactivity, such as kinase inhibition?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency for halogenated intermediates .
- Temperature control : Heating to 90°C for 3 hours increases coupling reaction yields (e.g., VEGFR-2 inhibitor synthesis) .
- Catalyst use : Triphenylphosphine enhances nucleophilic substitution in piperidine-containing derivatives .
Q. What structural features correlate with pharmacological activity, and how are contradictions in enzyme inhibition data resolved?
- Substituent effects : The 6-methoxy group on pyridine enhances solubility, while chloro at position 4 increases kinase binding affinity (e.g., BRAF/VEGFR-2 dual inhibitors) .
- Data contradictions : Discrepancies in IC₀ values may arise from assay conditions (e.g., cellular vs. enzymatic assays). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) .
Q. What strategies improve bioavailability for pyrazolo[3,4-d]pyrimidine derivatives with poor aqueous solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
